molecular formula C33H44N4O2 B13786092 Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide CAS No. 68083-39-6

Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide

Cat. No.: B13786092
CAS No.: 68083-39-6
M. Wt: 528.7 g/mol
InChI Key: ZVVVXWVFRZDTFL-UHFFFAOYSA-N
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Description

N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline]: is a complex organic compound with the molecular formula C33H44N4O2 . This compound is characterized by the presence of isocyanate groups and triisopropyl-substituted aniline rings, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] typically involves the reaction of methanetetraylbis(amine) with 3-isocyanato-2,4,6-triisopropylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

  • N,N’-Methanetetraylbis[3-isocyanato-2,4,6-trimethylaniline]
  • N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triethylalaniline]

Comparison: N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] is unique due to its triisopropyl substitution, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its trimethyl and triethyl analogs .

Properties

CAS No.

68083-39-6

Molecular Formula

C33H44N4O2

Molecular Weight

528.7 g/mol

InChI

InChI=1S/C33H44N4O2/c1-18(2)24-13-26(20(5)6)32(36-16-38)28(22(9)10)30(24)34-15-35-31-25(19(3)4)14-27(21(7)8)33(37-17-39)29(31)23(11)12/h13-14,18-23H,1-12H3

InChI Key

ZVVVXWVFRZDTFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1N=C=NC2=C(C(=C(C=C2C(C)C)C(C)C)N=C=O)C(C)C)C(C)C)N=C=O)C(C)C

Origin of Product

United States

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